molecular formula C13H21NO3 B2443849 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid CAS No. 956324-19-9

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid

Cat. No.: B2443849
CAS No.: 956324-19-9
M. Wt: 239.315
InChI Key: UZOXCZPEXYPXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopropane carboxylic acid core, a structure of significant interest in medicinal chemistry and plant biology . The cyclooctylcarbamoyl substituent suggests potential for enhanced lipophilicity and targeted interaction with biological systems. This compound is designed for Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Potential Research Applications: Based on its structural relationship to known bioactive molecules, this compound may serve as a key intermediate or candidate in several research areas. Functionally substituted cyclopropane carboxylic acids are investigated as innovative regulators of ethylene biosynthesis in plants, potentially acting as inhibitors of key enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO) . Furthermore, derivatives of small carbocycles like cyclopropanes have demonstrated a range of bioactivities, making them valuable scaffolds in pharmaceutical discovery and agrochemical research . Researchers can utilize this compound for in silico modeling, bioactivity screening, and as a building block in the synthesis of more complex molecules. Specific properties such as mechanism of action and full spectrum of applications are subject to ongoing research and validation by the end-user. For specific data on solubility, stability, and handling, please consult the product's Certificate of Analysis. We recommend conducting thorough laboratory verification to suit your specific experimental conditions.

Properties

IUPAC Name

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-8-11(10)13(16)17)14-9-6-4-2-1-3-5-7-9/h9-11H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOXCZPEXYPXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for cyclopropane synthesis is the cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts . The cyclooctylcarbamoyl group can be introduced through a carbamoylation reaction using cyclooctylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield a ketone or an ester, while reduction may produce an alcohol.

Scientific Research Applications

2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain can facilitate binding to active sites, while the cyclooctylcarbamoyl group can enhance specificity and affinity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a three-membered ring.

    Cyclopentanecarboxylic acid: Features a five-membered ring.

Uniqueness

2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclooctylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules .

Biological Activity

2-(Cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a unique structural configuration that includes a cyclooctylcarbamoyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's unique three-membered ring structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with enzymes and receptors, where the cyclopropane ring's strain enhances binding to active sites. The cyclooctylcarbamoyl group may increase specificity and affinity towards molecular targets, potentially inhibiting enzyme activity by obstructing active sites or altering enzyme conformation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes related to ethylene biosynthesis in plants, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO2). In silico studies have demonstrated favorable binding characteristics with ACO2, suggesting potential applications in agricultural biotechnology .
  • Protein-Ligand Interactions : The structural features of this compound allow it to serve as a model for studying protein-ligand interactions, which are crucial for drug design and development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Cyclopropanecarboxylic AcidSimple cyclopropane ring with carboxylic acidLimited enzyme inhibition
Cyclohexanecarboxylic AcidSix-membered ring structureBroader applications in synthesis
1-Aminocyclopropane-1-carboxylic AcidAmino group enhances reactivityKnown inhibitor of ACO2

The presence of the cyclooctylcarbamoyl group in this compound imparts distinct steric and electronic properties, making it particularly effective in specific biological interactions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

  • In Silico Docking Studies : Molecular docking analyses have shown that this compound has a strong binding affinity for ACO2, with ΔG values indicating favorable interactions. For instance, docking studies revealed binding constants comparable to known inhibitors, suggesting its potential as an effective bioactive compound .
  • Enzyme Activity Assays : Experimental assays have demonstrated that derivatives of cyclopropanecarboxylic acids can significantly inhibit ethylene production in plants, which is critical for regulating fruit ripening processes. This highlights the practical application of this compound in agricultural settings .
  • Synthesis and Optimization : The synthesis of this compound has been optimized using catalytic systems that enhance yield and reduce reaction times. Such advancements facilitate further exploration of its biological properties and potential therapeutic applications .

Q & A

Q. What strategies elucidate the compound’s role in modulating cyclopropane-dependent metabolic pathways?

  • Methodological Answer :
  • Isotope tracing : Feed 13^{13}C-labeled compound to cell cultures; track incorporation via GC-MS metabolomics.
  • Knockout models : Use CRISPR-Cas9 to silence ACC synthase in plants; measure ethylene production with gas chromatography .

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